Nerol oxide chemical structure and properties
Nerol oxide chemical structure and properties
An In-depth Technical Guide to Nerol (B1678202) Oxide
Introduction
Nerol oxide is a naturally occurring monoterpenoid found in the essential oils of various plants, including grapevines (Vitis vinifera), clary sage (Salvia sclarea), and tea (Camellia sinensis)[1][2][3]. It is a member of the pyran class of organic compounds[1][4]. Characterized by its unique floral, green, and sweet aroma, nerol oxide is a significant compound in the flavor and fragrance industry[5][]. Beyond its sensory properties, it is gaining attention for its potential biological activities, including anti-inflammatory and antioxidant properties, though research into its specific mechanisms of action is ongoing[5][]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of nerol oxide for researchers and professionals in drug development.
Chemical Structure
Nerol oxide is chemically classified as a pyran derivative. Its formal IUPAC name is 4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran[1][2]. The molecule consists of a six-membered heterocyclic dihydropyran ring substituted with a methyl group at position 4 and a 2-methylprop-1-enyl group at position 2[1].
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Canonical SMILES : CC1=CCOC(C1)C=C(C)C[3]
Physicochemical Properties
The physical and chemical properties of nerol oxide are summarized in the table below. It is a colorless liquid, insoluble in water but soluble in alcohol[1][].
| Property | Value | Source(s) |
| Molecular Weight | 152.23 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1][7][8] |
| Boiling Point | 201.0 to 202.0 °C (at 760 mmHg) | [1][7][8][9] |
| Density | 0.900 to 0.908 g/cm³ (at 25 °C) | [1][8] |
| Refractive Index | 1.472 to 1.478 (at 20 °C) | [1][8] |
| Vapor Pressure | 0.409 mmHg (at 25 °C, est.) | [7][8][9] |
| Solubility | Insoluble in water; soluble in alcohol and fat | [1][] |
| Flash Point | 70.56 °C (159.00 °F, TCC) | [8][9] |
| logP (o/w) | 2.984 (est.) | [9] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
Experimental Protocols
Synthesis of Racemic Nerol Oxide
Racemic nerol oxide can be synthesized from the monoterpene alcohol nerol. Two primary methods are documented: acid-catalyzed cyclization and a multi-step process involving haloalkoxylation.
1. Acid-Catalyzed Cyclization of Nerol
A common method involves the direct cyclization of nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) using a mild acid catalyst.
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Methodology :
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Nerol is dissolved in an anhydrous solvent, such as dichloromethane.
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A mild Lewis acid (e.g., boron trifluoride etherate) is added to the solution, typically at a reduced temperature (0–5°C)[5].
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The reaction mixture is stirred for a period of 4 to 6 hours[5].
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Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried.
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The final product is purified using fractional distillation to yield nerol oxide[5].
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2. Multi-Step Synthesis from Nerol
A patented process describes a novel, multi-step synthesis of racemic nerol oxide from nerol, which avoids direct cyclization challenges.
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Haloalkoxylation : Nerol is reacted with a halogenating agent in the presence of an alcohol (e.g., methanol) to produce a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate. The reaction temperature is maintained between 0–15°C[10][11].
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Dehydrohalogenation : The resulting halogenated intermediate is then dehydrohalogenated using a strong base, such as potassium hydroxide, in an alcoholic solvent. The mixture is refluxed for several hours[11]. This step yields a 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol derivative.
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Cyclization/Conversion : The octadienol derivative is dissolved in a non-polar solvent (e.g., n-hexane) and treated with a dilute acid (e.g., 5% hydrochloric acid) at low temperature (0°C) to induce cyclization and form nerol oxide[11].
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Purification : The final product is isolated by separating the organic layer, washing it to a neutral pH, and removing the solvent under reduced pressure[10].
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Analytical Methods
Several analytical techniques are employed for the identification, quantification, and structural elucidation of nerol oxide.
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Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for identifying and quantifying nerol oxide in complex mixtures like essential oils and wine[5].
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Protocol : Samples are analyzed using a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Electron ionization (EI) at 70 eV is typically used. For complex matrices where co-elution with similar terpenes is a problem, tandem mass spectrometry (GC-MS/MS) or selective ion monitoring (SIM) can be used to improve specificity[5]. Quantification requires calibration with authentic standards.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMBC) are indispensable for the definitive structural confirmation of nerol oxide[5]. These methods provide detailed information about the proton and carbon environments within the molecule, confirming atomic connectivity.
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Enantioselective Analysis : To determine the enantiomeric ratio of nerol oxide in natural samples, enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) is used.
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Protocol : This specialized GC technique uses a chiral stationary phase, such as octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin, which allows for the separation of the (2R) and (2S) enantiomers[12].
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Biological Activities and Potential Applications
While nerol oxide is an established compound in the flavor and fragrance sector, research into its biological activities is an emerging field.
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Anti-inflammatory and Antioxidant Potential : Nerol oxide is currently under investigation for its potential use in addressing inflammatory conditions and ailments related to oxidative stress[]. However, detailed studies on the specific molecular mechanisms and signaling pathways are limited[5].
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Antimicrobial Properties : The antimicrobial attributes of nerol oxide are an area of ongoing investigation[5]. While some essential oils containing nerol oxide have shown antimicrobial effects, the activity is often attributed to the major components of the oil rather than nerol oxide itself[5]. Direct and specific studies on its activity against a broad range of microbes are not yet extensively documented[5].
For context, its chemical precursor, nerol, has demonstrated significant antifungal activity against pathogens like Candida albicans, Fusarium oxysporum, and Aspergillus niger by disrupting cell membrane integrity[13][14]. Nerol has also been noted for its antioxidant and anthelmintic properties[15]. Future research may clarify if nerol oxide shares or possesses distinct biological activities from its precursor.
Conclusion and Future Directions
Nerol oxide is a monoterpenoid with a well-defined chemical structure and established importance in the fragrance industry. Standardized protocols for its synthesis and analysis are available, providing a solid foundation for further research. The exploration of its biological activities, particularly its potential anti-inflammatory, antioxidant, and antimicrobial properties, represents a promising frontier.
Future research should focus on comprehensive in vitro and in vivo studies to systematically evaluate the full spectrum of nerol oxide's biological effects. A key area of investigation will be the elucidation of its underlying molecular mechanisms and the identification of specific cellular targets and signaling pathways it may modulate[5]. Such studies will be instrumental in unlocking its full therapeutic and pharmacological potential.
References
- 1. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nerol oxide - Wikidata [wikidata.org]
- 4. Showing Compound Nerol oxide (FDB020082) - FooDB [foodb.ca]
- 5. Nerol oxide | 1786-08-9 | Benchchem [benchchem.com]
- 7. flavourandessence.com [flavourandessence.com]
- 8. parchem.com [parchem.com]
- 9. nerol oxide, 1786-08-9 [thegoodscentscompany.com]
- 10. US7166728B2 - Process for preparation of nerol oxide - Google Patents [patents.google.com]
- 11. WO2006070383A1 - Process for the preparation of nerol oxide - Google Patents [patents.google.com]
- 12. Structure elucidation, enantioselective analysis, and biogenesis of nerol oxide in Pelargonium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activities of Nerol, a natural plant active ingredient, against Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]
